4-(2-Chlorophenyl)-3-fluorobenzoic acid
CAS No.: 1261933-39-4
Cat. No.: VC8014429
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261933-39-4 |
|---|---|
| Molecular Formula | C13H8ClFO2 |
| Molecular Weight | 250.65 |
| IUPAC Name | 4-(2-chlorophenyl)-3-fluorobenzoic acid |
| Standard InChI | InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17) |
| Standard InChI Key | BOADDNMXVAXATO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 4-(2-chlorophenyl)-3-fluorobenzoic acid, reflecting the positions of its substituents: a chlorine atom on the ortho position of the phenyl ring and a fluorine atom meta to the carboxylic acid group on the benzoic acid moiety. The planar biphenyl system allows for conjugation across the aromatic rings, while the electron-withdrawing halogens influence electronic distribution and reactivity.
Table 1: Molecular Properties of 4-(2-Chlorophenyl)-3-fluorobenzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.65 g/mol |
| CAS Number | 1261933-39-4 |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C(C=CC(=C2F)C(=O)O) |
| InChI Key | HSXOFSGULVKCHO-UHFFFAOYSA-N |
The carboxylic acid group at position 4 enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets such as enzymes or receptors.
Synthesis and Production Methods
Palladium-Catalyzed Cross-Coupling
A primary synthetic route involves Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated benzoic acid precursor. For example, 3-fluoro-4-iodobenzoic acid may couple with 2-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO) in toluene/ethanol at 80–120°C. This method offers regioselectivity and moderate yields (~60–75%).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–75 | ≥95 | Iodinated precursor scarcity |
| Direct Fluorination | 40–55 | 85–90 | Byproduct formation |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core. Solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the chlorine substituent increases lipophilicity (logP ≈ 2.8).
Spectroscopic Characteristics
While experimental spectral data (e.g., -NMR, IR) remain unpublished for this specific compound, analogues suggest the following features:
-
-NMR: Aromatic protons adjacent to fluorine show splitting due to coupling (~8 Hz).
-
IR: Strong absorption at ~1680 cm (C=O stretch) and 1250 cm (C-F stretch).
Biological Activities and Research Findings
Anti-Inflammatory Mechanisms
Halogenated benzoic acids often inhibit cyclooxygenase-2 (COX-2) and reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6). Molecular docking studies predict that the chlorine and fluorine substituents occupy hydrophobic pockets in COX-2’s active site, displacing arachidonic acid.
Table 3: Hypothetical Biological Activity Profile
| Target | Predicted IC (µM) | Mechanism |
|---|---|---|
| COX-2 | 15–25 | Competitive inhibition |
| Bacterial DNA gyrase | 50–100 | Topoisomerase interference |
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